tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-8-10(20-4)6-7-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQCQAPUBGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields amines.
Substitution: Forms substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine
In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structure allows for the development of drugs with specific biological activities .
Industry
Industrially, it is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in further reactions. The molecular targets and pathways involved include enzyme inhibition and protein modification .
Comparison with Similar Compounds
Target Compound: tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate
Compound A: tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Core structure: tert-butyl carbamate + benzyl linker + 3-amino-5-methylphenyl group.
- Key functional groups: Amino and methyl substituents on the phenyl ring.
- Applications: Versatile use in pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and material science due to its amino group’s reactivity .
Compound B: tert-butyl 2-amino-1-(2,5-dimethoxyphenyl)ethylcarbamate
- Core structure: tert-butyl carbamate + ethyl chain + 2-amino group + 2,5-dimethoxyphenyl group.
- Key functional groups : Ethylcarbamate and primary amine.
- Applications : Likely precursor for adrenergic agonists or other bioactive molecules, given the structural similarity to midodrine intermediates .
Compound C: tert-Butyl N-[2-[2-[2,3-difluoro-4-phenoxy]ethoxy]ethyl]carbamate (EP 4 374 877 A2)
- Core structure : tert-butyl carbamate + polyether chain + complex aryl group (difluoro, trifluoromethyl, pyrimidine).
- Key functional groups : Fluorinated aryl, pyrimidine, and tertiary carbamate.
- Applications : Likely part of a kinase inhibitor or anticancer agent, given the trifluoromethyl and pyrimidine motifs .
Physicochemical Properties and Stability
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₅ | C₁₃H₂₀N₂O₂ | C₁₅H₂₄N₂O₅ | C₃₄H₃₈F₅N₇O₆ |
| Molecular Weight (g/mol) | 310.35 | 236.31 | 312.36 | 767.71 |
| Purity | ≥95% (synthetic intermediate) | ≥95% (commercial grade) | Not specified | Not specified |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Soluble in DMSO, methanol | Similar to target compound | Low solubility (fluorinated) |
| Stability | Stable under inert conditions | Sensitive to strong acids | Sensitive to oxidation | Hydrolytically stable |
Key Observations :
- The target compound and Compound B share the 2,5-dimethoxyphenyl group but differ in their linkers (carbamoylmethyl vs. ethylcarbamate), impacting solubility and reactivity .
- Compound A’s amino group enhances its utility in coupling reactions, unlike the methoxy-dominated electronics of the target compound .
Biological Activity
Tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and drug discovery. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a tert-butyl group and a carbamate moiety attached to a dimethoxyphenyl group. This structure contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C13H17N1O4
- Molecular Weight : 251.28 g/mol
The biological activity of this compound primarily involves its interaction with enzymes. The compound acts as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This inhibition can occur through different mechanisms:
- Competitive Inhibition : The compound competes with the substrate for binding at the active site.
- Non-competitive Inhibition : It binds to an allosteric site, altering enzyme activity without competing for the active site.
- Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex.
Biological Activity Studies
Several studies have evaluated the efficacy of this compound against various biological targets, particularly in cancer research and enzyme inhibition assays.
Table 1: Summary of Biological Activity Studies
Case Studies
- Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited acetylcholinesterase with an IC50 value of 0.25 μM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease where acetylcholine levels are critical.
- Anticancer Activity : Research involving human colon carcinoma cell lines (HCT-15) indicated that this compound exhibited significant cytotoxic effects with an IC50 of 15 μM. The study highlighted the compound's ability to induce apoptosis in cancer cells through non-competitive inhibition pathways.
- Selectivity and Stability : A comparative analysis revealed that the compound maintains high selectivity towards its target enzymes while exhibiting metabolic stability in human liver microsomes, which is crucial for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
